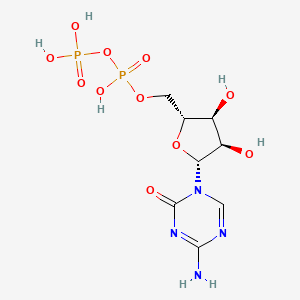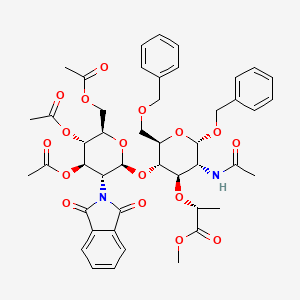![molecular formula C22H26ClFO3 B1147167 (8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 1356190-17-4](/img/structure/B1147167.png)
(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C22H26ClFO3 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Betamethasone-21-pentanoate methanol solvate : This research examines the crystal structure of a compound similar to the one , focusing on the hydrogen bonding and molecular interactions within the crystal. Such studies are crucial for understanding the physical and chemical properties of compounds for scientific applications (Suitchmezian, Jess, & Näther, 2007).
Structural Derivatives and Analogs
9α-Bromo analog of beclometasone dipropionate monohydrate : This study investigates a structural analog of the compound, providing insights into the impact of specific atomic substitutions on the overall molecular structure and its properties, which is vital for designing new compounds with desired characteristics (Ketuly, Hadi, & Ng, 2009).
2-Bromobeclometasone dipropionate : Similar to the above, this research focuses on another structural derivative, emphasizing the importance of studying various derivatives for comprehensive understanding and potential applications in scientific research (Ketuly, Hadi, & Ng, 2009).
Chemical Reactions and Rearrangements
Trichloroacetic acid-induced rearrangement of steroids : This paper presents a study on the chemical rearrangement of steroids, shedding light on reaction pathways and transformations that such compounds can undergo, which is critical for synthetic chemistry and drug design (Britten & Njau, 1976).
Synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones : This research explores synthetic methods for creating complex molecular structures related to the compound , highlighting the synthetic versatility and potential applications in material science or pharmaceuticals (Han, Zhang, & Wang, 2005).
Fluorescence Studies
- Nature of acid-induced fluorescence of 17alpha-methyltestosterone : This paper examines the fluorescence properties of a related compound, providing insights into its photophysical properties, which could be important for developing fluorescence-based assays or sensors (Njau, 1977).
Crystallography and Molecular Interactions
- 5,22-Stigmastadien-3β-yl p-toluenesulfonate : This study offers detailed insights into the molecular structure and interactions within the crystal lattice of a related compound, contributing to the understanding of molecular geometry and potential applications in crystal engineering (Ketuly et al., 2010).
Carcinogenicity and Mutagenicity Studies
- Carcinogenicity and mutagenicity of some alkoxy cyclopenta[a]phenanthren-17-ones : This research explores the carcinogenic and mutagenic properties of compounds structurally related to the one , underlining the importance of understanding the biological interactions and potential hazards of such compounds (Bhatt, Hadfield, & Coombs, 1982).
Eigenschaften
| 1356190-17-4 | |
Molekularformel |
C22H26ClFO3 |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26ClFO3/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,24)18(27)10-20(16,2)19(12)17(26)11-23/h6-7,9,15-16,18,27H,4-5,8,10-11H2,1-3H3 |
InChI-Schlüssel |
YWRGNRUKHBYFTD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CCl |
SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CCl |
Kanonische SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)




![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
